molecular formula C9H6BrClO2 B8644510 3-Bromo-1-(2-chlorophenyl)propane-1,2-dione

3-Bromo-1-(2-chlorophenyl)propane-1,2-dione

Cat. No. B8644510
M. Wt: 261.50 g/mol
InChI Key: SSSWHHMCHADBAF-UHFFFAOYSA-N
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Patent
US08193199B2

Procedure details

A mixture of 1-(2-chlorophenyl)propane-1,2-dione (4.2379 g, 23.208 mmol), bromine (1.1891 mL, 23.208 mmol), and glacial acetic acid (0.67005 mL, 11.604 mmol) in chloroform (58.020 mL, 23.208 mmol) was heated at 60° C. After 17 h of stirring at 60° C., the mixture was removed from heat and concentrated under reduced pressure to give 3-bromo-1-(2-chlorophenyl)propane-1,2-dione as an orange liquid: LC-MS: a peak of m/z 261.0 [M+H(79Br)]+ and 262.9 [M+H (81Br)-]+. The orange liquid was carried on crude without purification for the next step.
Quantity
4.2379 g
Type
reactant
Reaction Step One
Quantity
1.1891 mL
Type
reactant
Reaction Step One
Quantity
0.67005 mL
Type
reactant
Reaction Step One
Quantity
58.02 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:12])[C:9](=[O:11])[CH3:10].[Br:13]Br.C(O)(=O)C.C(Cl)(Cl)Cl>>[Br:13][CH2:10][C:9](=[O:11])[C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1])=[O:12]

Inputs

Step One
Name
Quantity
4.2379 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C(C)=O)=O
Name
Quantity
1.1891 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0.67005 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
58.02 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After 17 h of stirring at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrCC(C(=O)C1=C(C=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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